The synthesis of Hexopyrronium typically involves the alkylation of a pyridine derivative with a suitable halide. This process can be conducted through several methods:
The technical details of these methods include specific temperature controls, solvent selections (such as water or organic solvents), and purification steps to ensure high yield and purity of the final product.
Hexopyrronium has a complex molecular structure characterized by its quaternary nitrogen atom, which is bonded to four substituents. The chemical formula for Hexopyrronium bromide is . Its structure can be represented as follows:
The molecular structure can be visualized using chemical drawing software, highlighting the arrangement of atoms and functional groups that contribute to its activity .
Hexopyrronium participates in various chemical reactions typical of quaternary ammonium compounds:
These reactions are critical for understanding the stability and shelf-life of pharmaceutical formulations containing Hexopyrronium.
Hexopyrronium exerts its pharmacological effects primarily through antagonism at muscarinic acetylcholine receptors. This mechanism involves:
Quantitative data from clinical studies indicate that doses of Hexopyrronium significantly reduce gastric acid secretion and improve patient outcomes in gastrointestinal disorders .
Hexopyrronium exhibits several notable physical and chemical properties:
These properties influence how Hexopyrronium is formulated for therapeutic use, ensuring optimal delivery and efficacy .
Hexopyrronium has several applications in medical science:
Its versatility makes Hexopyrronium a valuable compound in both clinical settings and research laboratories .
Hexopyrronium bromide is systematically named as [(3α,6α)-3-(Hydroxy-diphenylacetyl)oxy-1,1-dimethyl-8,8-diazoniabicyclo[4.3.0]nonane bromide]. This nomenclature adheres to IUPAC rules for polycyclic systems and onium salts:
Hexopyrronium’s core is a bicyclo[4.3.0]nonane system, featuring:
Table 1: Key Bond Parameters in Hexopyrronium
Bond Angle/Length | Value | Significance |
---|---|---|
C-N⁺-C (Pyrrolidine) | 109.5° ± 0.5° | Ideal tetrahedral geometry |
C-O-C (Ester) | 120.0° | sp² hybridization at carbonyl carbon |
C1-C2-C3 (Cyclohexane) | 111.2° | Reflects chair conformation distortion |
N⁺-C bond length | 1.49 Å | Shorter than C-C bonds due to quaternization |
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry
Table 2: Spectroscopic Signatures of Hexopyrronium
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 3.2 ppm (s, 6H) | N⁺-(CH₃)₂ |
¹³C NMR | δ 172.0 ppm | Ester C=O |
IR | 1,740 cm⁻¹ | ν(C=O) |
MS | m/z 212 (100%) | [C₁₄H₂₂N₂]⁺ |
X-ray diffraction reveals:
Key Findings:
"Small-molecule crystallography confirms that torsional strain in bioactive conformations rarely exceeds 2.5 kcal/mol, aligning with Hexopyrronium’s low-energy solid-state structure." [2]
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3